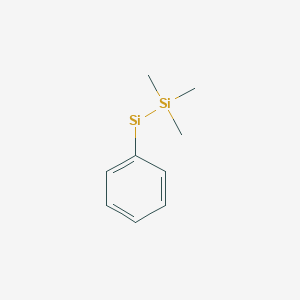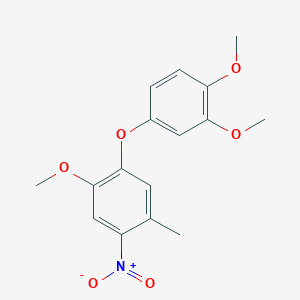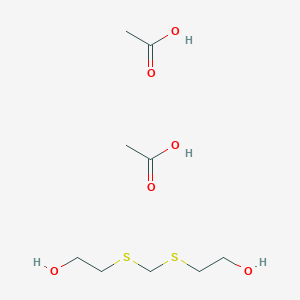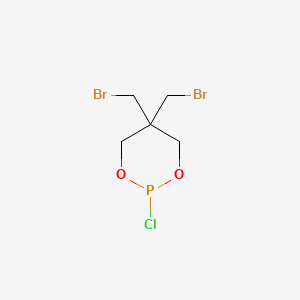
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a dioxaphosphorinane ring, which is a six-membered ring containing oxygen and phosphorus atoms. The compound also features two bromomethyl groups and a chlorine atom attached to the phosphorus atom. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- typically involves the reaction of a suitable phosphorus precursor with bromomethylating agents under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source, which reacts with formaldehyde and hydrobromic acid to form the desired compound. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or ozone are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, where the bromomethyl groups are replaced by other functional groups.
Oxidation Reactions: The major products include phosphine oxides and other oxidized phosphorus-containing compounds.
Reduction Reactions: The major products are reduced phosphorus species such as phosphines.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The chlorine atom attached to the phosphorus atom also plays a role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-methoxy-: This compound has a methoxy group instead of a chlorine atom, which affects its reactivity and applications.
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-(4-bromophenoxy)-: The presence of a bromophenoxy group introduces additional functional groups and potential reactivity.
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-:
The uniqueness of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
38578-24-4 |
|---|---|
Fórmula molecular |
C5H8Br2ClO2P |
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
5,5-bis(bromomethyl)-2-chloro-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H8Br2ClO2P/c6-1-5(2-7)3-9-11(8)10-4-5/h1-4H2 |
Clave InChI |
NKWWWOFFAOIWBY-UHFFFAOYSA-N |
SMILES canónico |
C1C(COP(O1)Cl)(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


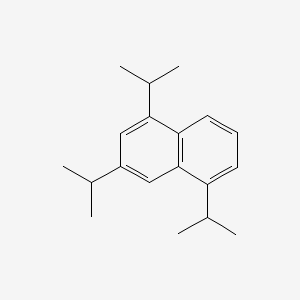


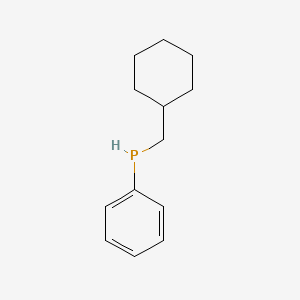


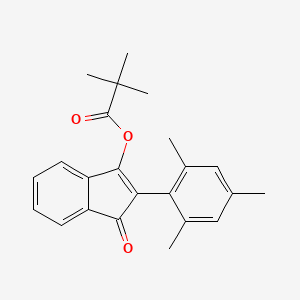

![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)

